molecular formula C16H17N5O3S B2684939 3-[4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carbonyl]benzonitrile CAS No. 1904182-78-0

3-[4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carbonyl]benzonitrile

Cat. No.: B2684939
CAS No.: 1904182-78-0
M. Wt: 359.4
InChI Key: LDNBXHVGWUUSSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carbonyl]benzonitrile is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfonyl group, a diazepane ring, and a benzonitrile moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carbonyl]benzonitrile typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize the imidazole-4-sulfonyl chloride, which can be achieved through the reaction of imidazole with chlorosulfonic acid . This intermediate is then reacted with 1,4-diazepane to form the sulfonyl-diazepane derivative. The final step involves the coupling of this intermediate with benzonitrile under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, such as transition metal catalysts, and the implementation of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carbonyl]benzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carbonyl]benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of advanced materials, such as polymers and catalysts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carbonyl]benzonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the diazepane ring provides additional conformational flexibility, enhancing its potential interactions with various molecular targets .

Properties

IUPAC Name

3-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepane-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S/c17-10-13-3-1-4-14(9-13)16(22)20-5-2-6-21(8-7-20)25(23,24)15-11-18-12-19-15/h1,3-4,9,11-12H,2,5-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNBXHVGWUUSSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.